Chlorure de 2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

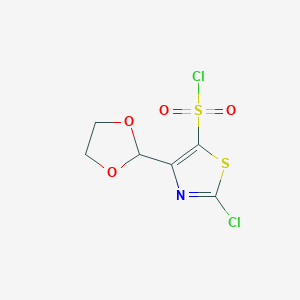

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C6H5Cl2NO4S2 and its molecular weight is 290.13. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés synthétisés de chlorure de 2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyle ont été évalués pour leur activité antimicrobienne in vitro contre les espèces bactériennes à Gram positif et à Gram négatif, ainsi que contre les espèces fongiques. Les résultats ont indiqué que certains dérivés présentaient des propriétés antimicrobiennes prometteuses . Des études supplémentaires pourraient explorer leur mécanisme d'action et leurs applications cliniques potentielles.

Propriétés anticancéreuses

Le cancer reste un défi redoutable, et de nouveaux composés sont constamment recherchés pour le traitement du cancer. Certains dérivés du this compound ont été criblés pour leur activité anticancéreuse contre les cellules d'adénocarcinome du sein humain positives pour le récepteur des œstrogènes (MCF7). Notamment, les composés d6 et d7 ont montré une activité significative contre les cellules cancéreuses du sein . Il pourrait être intéressant d'enquêter sur leur mode d'action et leurs synergies potentielles avec les thérapies existantes.

Atténuation de la résistance aux médicaments

Compte tenu de la résistance croissante aux médicaments antimicrobiens et anticancéreux, il est crucial d'identifier de nouvelles molécules avec des modes d'action uniques. Le noyau thiazole de ce composé a été associé à diverses propriétés médicinales, y compris les activités antibactériennes et antitumorales. Des recherches supplémentaires pourraient explorer comment les dérivés du this compound contribuent à lutter contre les agents pathogènes et les cellules cancéreuses résistants aux médicaments .

Conception rationnelle des médicaments

Des études de docking moléculaire ont révélé que des dérivés spécifiques (d1, d2, d3, d6 et d7) présentaient des scores de liaison favorables dans les sites actifs de structures protéiques sélectionnées (ID PDB : 1JIJ, 4WMZ et 3ERT). Ces composés s'avèrent prometteurs comme candidats de premier plan pour la conception rationnelle de médicaments . Des investigations supplémentaires sur leurs interactions avec des cibles spécifiques pourraient guider les efforts de développement de médicaments.

Potentiel thérapeutique dans l'inflammation

Le noyau thiazole hétérocyclique a été associé à des propriétés anti-inflammatoires. Bien que ce composé n'ait pas été directement étudié à cet effet, il pourrait être intéressant d'explorer son potentiel de modulation des voies inflammatoires .

Autres applications médicinales

Bien que cela ne soit pas explicitement rapporté, le squelette thiazole a été associé à des activités antifongiques et antituberculeuses. Enquêter sur le fait que les dérivés du this compound présentent des effets similaires pourrait élargir notre compréhension de leur potentiel médicinal .

Activité Biologique

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride is a compound that belongs to the thiazole family, characterized by its unique structure which includes a dioxolane ring and a sulfonyl chloride group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of 2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride is C6H6ClN2O4S with a molecular weight of 226.08 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing the thiazole and dioxolane moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit the growth of various bacteria and fungi. In a study involving substituted thiazoles, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.125 mg/mL to 6.25 mg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride | Staphylococcus aureus | 3.125 |

| Sulfamethizole | E. coli | 6.25 |

| Acetazolamide | Candida albicans | 3.125 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. Compounds similar to 2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride have shown promising activity against various cancer cell lines. For example, certain thiazole-based compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride | HCT116 | 1.9 |

| Doxorubicin | HCT116 | 3.23 |

| Quinoxaline derivative | MCF7 | 2.3 |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonyl chloride group is known to facilitate nucleophilic attack by cellular components, leading to the disruption of essential cellular processes.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their antimicrobial and anticancer properties. In this study, researchers synthesized several compounds based on the thiazole scaffold and tested their efficacy against a panel of pathogens and cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced the biological activity, highlighting the importance of structure-activity relationships in drug development .

Propriétés

IUPAC Name |

2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO4S2/c7-6-9-3(4-12-1-2-13-4)5(14-6)15(8,10)11/h4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXYQTDNBOQCFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC(=N2)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.